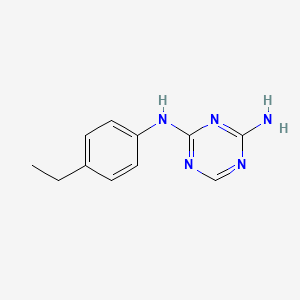
N-(4-エチルフェニル)-1,3,5-トリアジン-2,4-ジアミン
説明
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光線力学療法 (PDT)
トリアジン誘導体は、光線力学療法における潜在的な用途について調査されています 。この化合物は光活性化により活性酸素種を生成する能力があり、癌細胞を標的化して破壊する候補となっています。この用途は、特定の種類の癌に対して非侵襲的な治療オプションを提供するため、特に有望です。
抗菌剤
トリアジンの構造的枠組みは、抗菌特性を有する化合物の合成を可能にします 。これらの化合物は、特定の微生物株を標的にするように設計することができ、特に抗生物質耐性の上昇に対処して、新しい抗生物質の開発への道を開きます。
触媒
トリアジン化合物は、様々な化学反応で触媒として作用することができます 。従来の触媒と比べて、より穏やかな条件下で反応を促進する能力は、より効率的で環境に優しい化学プロセスへの可能性を開きます。
センサー開発
トリアジン誘導体の電子特性は、センサー技術での使用に適しています 。これらは、ガス、イオン、または有機分子を検出するためのセンサーに組み込むことができ、環境モニタリングや診断における潜在的な用途があります。
材料科学
材料科学では、トリアジン系化合物は、ポリマーとコーティングの特性を強化するために使用することができます 。これらは、熱安定性、機械的強度、および耐薬品性を向上させることができ、これは高度な材料に望ましい特性です。
創薬
トリアジンの骨格は、創薬において汎用性があります 。これは、抗腫瘍、抗ウイルス、および抗炎症効果を含む、さまざまな生物学的活性を有する化合物を生成するために改変することができます。これは、新しい治療薬の開発において貴重なツールです。
農業化学
トリアジン誘導体は、農業化学において除草剤として使用されています 。その作用機序は通常、雑草の光合成を阻害することであり、これにより作物に影響を与えることなく、その成長を制御します。
合成有機化学
合成有機化学では、トリアジンはより複雑な分子の合成のためのビルディングブロックとして使用されています 。その反応性により、さまざまな化学構造を作り出すことができ、これはさらなる研究開発に使用することができます。
生物活性
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a member of the 1,3,5-triazine family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine based on recent research findings.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,5-triazine compounds possess selective antiproliferative activity against various cancer cell lines. Specifically, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has shown promising results against triple-negative breast cancer cells (MDA-MB231).
Key Findings:
- Selectivity : The compound exhibits selective cytotoxicity against MDA-MB231 cells with a growth inhibition concentration (GI50) as low as 1 nM. In contrast, it does not significantly affect non-cancerous MCF-10A cells .
- Mechanism of Action : The primary mechanism appears to be apoptosis induction. Morphological changes observed through fluorescence microscopy support this conclusion .
Comparative Efficacy
A comparison of various triazine derivatives reveals that modifications to the phenyl ring can drastically influence biological activity. For instance:
- Compounds with para-substituted groups on the phenyl ring showed a 200-fold increase in activity compared to their ortho-substituted counterparts .
- The presence of methoxy groups in specific positions significantly enhances the compound's potency against cancer cells .
Antimicrobial Activity
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine also demonstrates notable antimicrobial properties. Research indicates that triazine derivatives can exhibit high antibacterial and antifungal activities.
Antibacterial Studies:
- The compound was tested against various bacterial strains and showed effective inhibition of growth against Gram-positive and Gram-negative bacteria.
- Specific derivatives have been reported to outperform traditional antibiotics in certain assays .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has shown potential as an anti-inflammatory agent.
Mechanism:
The compound's efficacy in reducing inflammatory markers such as IL-6 and TNF-α has been documented. For instance:
- Compounds derived from triazines exhibited stronger inhibitory effects on these cytokines compared to conventional anti-inflammatory drugs like dexamethasone .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is crucial for optimizing its biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| Para | Significant increase in potency |
| Ortho | Decreased activity |
| Methoxy group presence | Enhanced anticancer activity |
Case Studies
Several studies have highlighted the biological efficacy of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine:
- Anticancer Efficacy : A study demonstrated that this compound inhibited MDA-MB231 cell proliferation effectively over time with a gradual increase in potency observed at 24 and 72 hours post-treatment .
- Antimicrobial Activity : In another study focusing on triazine derivatives, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine exhibited superior antibacterial properties compared to standard treatments against specific bacterial strains .
特性
IUPAC Name |
2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGYDMDIFMVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















